2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)
Description
2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) (CAS: 1374010-02-2) is a trimeric acetamide derivative with the molecular formula C₃₀H₃₆N₄O₃ (molecular weight: 500.63 g/mol). It is characterized by a central nitrilotris (N(CH₂)₃) core linked to three N-(2,6-dimethylphenyl)acetamide groups. This compound is primarily recognized as Lidocaine Impurity 33, a quality control standard in pharmaceutical analysis, with a purity >95% and storage conditions at 2–8°C . Its solid-state geometry and hydrogen-bonding patterns (common in acetamides) contribute to its stability, making it suitable for regulatory compliance testing.
Properties
Molecular Formula |
C30H36N4O3 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[bis[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C30H36N4O3/c1-19-10-7-11-20(2)28(19)31-25(35)16-34(17-26(36)32-29-21(3)12-8-13-22(29)4)18-27(37)33-30-23(5)14-9-15-24(30)6/h7-15H,16-18H2,1-6H3,(H,31,35)(H,32,36)(H,33,37) |
InChI Key |
KCOMNDZKAUUNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)NC2=C(C=CC=C2C)C)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with nitrilotris to yield the final product. The reaction conditions usually require an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to obtain high-purity 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
Core Structure: The target compound’s trimeric nitrilotris core distinguishes it from monomeric analogs. This increases steric hindrance and reduces solubility compared to simpler acetamides like 26DMPCA or 26DMPMA .
Substituent Effects: Chloro (26DMPCA) and fluoro (N-(2,6-difluorophenyl)acetamide) groups enhance electronegativity, influencing hydrogen bonding and reactivity . Amino groups (Glycinexylidide) impart metabolic activity, as seen in its role as a lidocaine metabolite .
Crystallography : Analogs like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide exhibit distinct dihedral angles (e.g., 82.59° between phenyl rings) and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing . The trimeric compound’s larger size likely results in more complex supramolecular interactions.
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